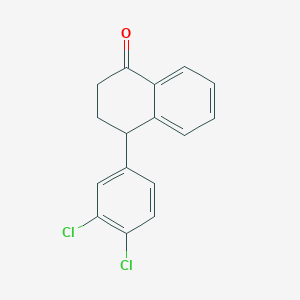

4-(3,4-Dichlorophenyl)-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBHJNMQVKDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208705 | |

| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-19-3 | |

| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone from α-naphthol

Synthetic Pathway Overview

The is a multi-step process that can be broadly divided into two key stages. The first stage involves the conversion of α-naphthol to the intermediate 1-tetralone (B52770). The second stage focuses on the introduction of the 3,4-dichlorophenyl group at the 4-position of the 1-tetralone scaffold. This is typically achieved through a Grignard reaction, followed by subsequent dehydration and isomerization steps.

Stage 1: Synthesis of 1-Tetralone from α-Naphthol

The conversion of α-naphthol to 1-tetralone is a well-established two-step process.

-

Hydrogenation of α-Naphthol to 1-Tetralol: The first step involves the catalytic hydrogenation of α-naphthol to 1-tetralol. This reaction selectively reduces the aromatic ring containing the hydroxyl group.

-

Oxidation of 1-Tetralol to 1-Tetralone: The resulting 1-tetralol is then oxidized to 1-tetralone using a suitable oxidizing agent.

Stage 2: Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone from 1-Tetralone

This stage involves a carbon-carbon bond-forming reaction to introduce the dichlorophenyl group.

-

Formation of the Grignard Reagent: 3,4-Dichlorophenylmagnesium bromide is prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings.

-

Grignard Reaction with 1-Tetralone: The prepared Grignard reagent is then reacted with 1-tetralone to form a tertiary alcohol intermediate.

-

Dehydration and Isomerization: The alcohol intermediate is subsequently dehydrated and isomerized to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Tetralone from α-Naphthol

Step 1: Hydrogenation of α-Naphthol to 1-Tetralol

-

Materials: α-Naphthol, Ethanol, Raney Nickel catalyst, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, dissolve α-naphthol in ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with constant stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-tetralol.

-

The crude product can be purified by distillation or recrystallization.

-

Step 2: Oxidation of 1-Tetralol to 1-Tetralone

-

Materials: 1-Tetralol, Acetone (B3395972), Jones reagent (a solution of chromium trioxide in sulfuric acid).

-

Procedure:

-

Dissolve 1-tetralol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

-

Filter the mixture and wash the precipitate with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-tetralone.

-

Purify the crude product by vacuum distillation.

-

Stage 2: Synthesis of this compound from 1-Tetralone

Step 1: Preparation of 3,4-Dichlorophenylmagnesium Bromide

-

Materials: 1-Bromo-3,4-dichlorobenzene, Magnesium turnings, Anhydrous diethyl ether, Iodine crystal (as an initiator).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining solution of 1-bromo-3,4-dichlorobenzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Step 2: Grignard Reaction, Dehydration, and Isomerization

-

Materials: 1-Tetralone, 3,4-Dichlorophenylmagnesium bromide solution, Anhydrous diethyl ether, Saturated ammonium (B1175870) chloride solution, p-Toluenesulfonic acid.

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Add a solution of 1-tetralone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Dissolve the crude alcohol in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the dehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting crude product, a mixture of isomers, is then subjected to isomerization conditions, which may involve further heating or acid/base treatment to favor the formation of the desired this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Quantitative Data

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| Hydrogenation of α-Naphthol | α-Naphthol, H₂ | 1-Tetralol | 85-95 | >98 | GC-MS, NMR |

| Oxidation of 1-Tetralol | 1-Tetralol, Jones Reagent | 1-Tetralone | 80-90 | >99 | GC-MS, NMR |

| Grignard Reaction and Dehydration | 1-Tetralone, 3,4-Dichlorophenylmagnesium bromide | This compound | 60-75 | >97 | HPLC, NMR, MS |

Visualizations

Caption: Multi-step synthesis of this compound.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenyl)-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as the principal precursor in the multi-step synthesis of Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] The compound's molecular architecture, featuring a dichlorophenyl group attached to a tetralone scaffold, is fundamental to establishing the core structure of the final active pharmaceutical ingredient (API).[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and efficiency of the Sertraline manufacturing process. This guide provides a comprehensive overview of the key physicochemical data for this compound, details relevant experimental methodologies, and illustrates its pivotal role in pharmaceutical synthesis.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, storage, and application in synthetic chemistry. The compound typically presents as a white to off-white or light beige solid.[1][2]

Data Summary

A compilation of the quantitative physicochemical data is presented in Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [3] |

| Synonyms | 4-(3',4'-Dichlorophenyl)-1-tetralone, Sertraline Tetralone | [2][4] |

| CAS Number | 79560-19-3 | [1][5] |

| Molecular Formula | C₁₆H₁₂Cl₂O | [1][2] |

| Molecular Weight | 291.17 g/mol | [1][2][5] |

| Melting Point | 97-99°C, 104-108°C, 104-105°C | [1][2][5][6] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [1][2] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Appearance | White to Off-White Solid/Powder | [1][5] |

| InChI Key | JGMBHJNMQVKDMW-UHFFFAOYSA-N | [1][5] |

| pKa | Data not readily available; expected to be weakly acidic at the α-carbon but not significantly ionized under typical conditions. |

Solubility Profile

The solubility of this compound is a critical factor in its synthesis, purification, and subsequent reactions. It exhibits very low solubility in water.[7] Its solubility in various organic solvents has been experimentally determined and is crucial for processes like crystallization and reaction optimization.[7]

Qualitative Solubility

The compound is soluble in several common organic solvents.

-

Soluble in: Acetone, Chloroform, Methanol, Toluene, Tetrahydrofuran (THF), N,N-dimethylformamide (DMF).[1][5][7]

-

Slightly Soluble in: Ether, Ethanol (B145695), 2-Propanol.[7][8]

Quantitative Solubility Data

A study by Li et al. systematically measured the solubility of this compound in seven organic solvents across a temperature range of 278.15 K to 323.15 K.[7] The results showed that solubility increases with temperature in all tested solvents. The order of solubility was determined to be: THF > Toluene > DMF > Acetone > Alcohols (Ethanol ≈ 2-Propanol > Methanol).[7] This data is vital for designing and optimizing crystallization processes for purification.[7]

Experimental Protocols

Detailed methodologies for the determination of key properties and for the principal synthetic application of this compound are outlined below.

Determination of Solubility (Laser Technique)

A laser-based technique can be employed for the precise measurement of solubility in various solvents across a range of temperatures.

Principle: This method, often referred to as laser nephelometry or dynamic light scattering, measures the intensity of light scattered by undissolved particles in a solution. The transition from a saturated solution with solid present to an unsaturated solution upon heating is marked by a sharp decrease in scattered light intensity, indicating the temperature at which the solid completely dissolves.

Methodology:

-

Sample Preparation: A known excess amount of solid this compound is added to a known amount of the desired solvent in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

Heating and Measurement: The suspension is heated at a slow, controlled rate (e.g., 0.1 K/min) while being continuously stirred to ensure equilibrium.

-

Laser Monitoring: A laser beam is passed through the sample cell, and a photodetector measures the intensity of the transmitted or scattered light.

-

Endpoint Detection: The temperature at which the last solid particle dissolves is recorded. This is observed as a sudden and significant drop in light scattering or an increase in light transmission.

-

Data Correlation: This process is repeated for various solvent systems and temperatures to generate a comprehensive solubility curve. The experimental data can then be correlated using thermodynamic models or semiempirical equations.[9]

Synthesis of Sertraline Intermediate (Imine Formation)

The primary use of this compound is in the synthesis of Sertraline. The first key step is the condensation reaction with monomethylamine to form the corresponding N-methyl imine.[1]

Principle: This reaction is a nucleophilic addition of methylamine (B109427) to the ketone, followed by the elimination of water to form a Schiff base (imine). The equilibrium can be driven towards the product by removing water or by exploiting the low solubility of the imine product in the chosen solvent system.[1][5]

Methodology:

-

Reaction Setup: this compound is dissolved or suspended in a suitable solvent, such as ethanol or toluene, in a reaction vessel.[1][5]

-

Reagent Addition: An excess of monomethylamine (often as a solution in a solvent like methanol) is added to the reactor.[5]

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating.[5] In some protocols, a dehydrating agent like titanium tetrachloride (TiCl₄) is used to catalyze the reaction and remove the water formed, driving the reaction to completion.[10] However, optimized processes utilize solvents like ethanol where the low solubility of the resulting imine drives the reaction forward without the need for hazardous dehydrating agents.[1][5]

-

Product Isolation: As the reaction proceeds, the imine product precipitates out of the solution.

-

Purification: The solid product is isolated by filtration, washed with a small amount of cold solvent to remove unreacted starting material and impurities, and then dried.

Visualization of Key Synthetic Pathway

The role of this compound as a key starting material is best understood by visualizing its conversion to Sertraline.

Caption: Synthetic pathway from the tetralone precursor to the final API, Sertraline HCl.

References

- 1. This compound|79560-19-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 79560-19-3 [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 7. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 8. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-1-tetralone (CAS: 79560-19-3): A Key Intermediate in Sertraline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-1-tetralone (CAS: 79560-19-3), a critical intermediate in the industrial synthesis of the widely prescribed antidepressant, sertraline (B1200038).[1][2] Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[3][4] This document details the chemical and physical properties of the tetralone, presents established experimental protocols for its synthesis and subsequent conversion to sertraline, and includes visual diagrams to elucidate the synthetic pathway. The information compiled is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[5][6] Its core structure consists of a tetralone scaffold with a 3,4-dichlorophenyl group substitution.[1][2] A summary of its key chemical and physical properties is presented in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79560-19-3 | [3][6] |

| Molecular Formula | C₁₆H₁₂Cl₂O | [3][6] |

| Molecular Weight | 291.17 g/mol | [6] |

| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | [7] |

| Melting Point | 97-108 °C | [1][4][8] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White or almost white crystalline powder | [1][5][6] |

| Solubility | Freely soluble in chlorobenzene (B131634) and acetone; slightly soluble in ether and alcohol; insoluble in water. Soluble in chloroform (B151607) and methanol (B129727) (with heating). | [1][4][5][6] |

| Storage | Sealed in a dry, cool, and well-ventilated place at room temperature. | [3][4][7] |

Synthesis of this compound

The most efficient and commonly employed industrial synthesis of this compound is through a one-step Friedel-Crafts reaction.[2] This process involves the reaction of α-naphthol with ortho-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Materials:

-

α-naphthol

-

ortho-dichlorobenzene

-

Anhydrous aluminum chloride

-

Methyl ethyl ketone

-

Methanol

-

Discoloring charcoal

-

-

Procedure:

-

In a suitable reactor, charge α-naphthol (1.0 mole) and ortho-dichlorobenzene (500 ml).

-

With agitation, add anhydrous aluminum chloride (2.1 moles) in portions over approximately 20 minutes, allowing the temperature to rise.

-

Heat the reaction mixture to 65°C for 3 hours.

-

Cool the mixture and hydrolyze by adding water (1 liter) while maintaining the temperature below 40°C.

-

Separate the organic phase and concentrate it under vacuum at 60-80°C to recover the excess ortho-dichlorobenzene for recycling.

-

Dissolve the concentrated residue in methyl ethyl ketone (400 ml) and add discoloring charcoal (2 g) at 60°C.

-

Filter the solution and dilute with methanol (250 ml).

-

Cool the solution to 0°C for 4 hours to induce crystallization.

-

Isolate the resulting solid by filtration and dry to yield this compound.

-

-

Expected Yield: Approximately 61% with respect to the starting α-naphthol.

Conversion to Sertraline: A Two-Step Process

The transformation of this compound into sertraline is a cornerstone of the antidepressant's manufacturing process. This conversion is primarily achieved through a two-step sequence involving the formation of a Schiff base followed by its reduction.

Step 1: Schiff Base Formation (Imine Synthesis)

The tetralone is reacted with methylamine (B109427) to form the corresponding N-methylimine, also known as a Schiff base. Modern protocols have been optimized to avoid the use of hazardous dehydrating agents like titanium tetrachloride by leveraging the low solubility of the imine product in specific solvents to drive the reaction to completion.

Step 2: Reductive Amination

The formed imine is then reduced to yield racemic cis- and trans-sertraline. The desired cis-isomer is the precursor to the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

The following protocol details the formation of the imine intermediate:

-

Materials:

-

This compound

-

Isopropyl alcohol or n-Propyl alcohol

-

Monomethylamine

-

-

Procedure (using Isopropyl Alcohol):

-

Combine this compound (1.0 mole equivalent) with isopropyl alcohol (approx. 4.2 L/kg of tetralone) in a pressure-rated vessel.

-

Cool the mixture to a temperature between -5 and -10°C.

-

Add monomethylamine (3.4 mole equivalents).

-

Heat the mixture to a temperature between 85 and 100°C for 16 hours.

-

Cool the mixture to -15°C and hold for 24 hours.

-

Isolate the product by filtration.

-

-

Expected Yield and Purity: Approximately 92% yield with 95% purity.

Mandatory Visualizations

Synthetic Pathway of Sertraline from α-Naphthol

The following diagram illustrates the key steps in the synthesis of sertraline, starting from α-naphthol and proceeding through the formation of this compound.

Caption: Synthetic pathway of Sertraline from α-Naphthol.

Experimental Workflow for this compound Synthesis

This diagram outlines the key stages in the experimental workflow for the synthesis of the tetralone intermediate.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]

Conclusion

This compound is a pivotal molecule in the synthesis of sertraline, a globally significant pharmaceutical. Its efficient production via the Friedel-Crafts reaction and its subsequent conversion through reductive amination are well-established and optimized processes. This guide has provided a detailed technical overview of its properties, synthesis, and transformation, offering valuable insights for professionals in the field of drug development and manufacturing. The provided experimental protocols and visual diagrams serve as a practical resource for understanding and implementing these critical synthetic steps.

References

- 1. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 2. This compound|79560-19-3 [benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. 79560-19-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]

- 7. This compound | 79560-19-3 [sigmaaldrich.com]

- 8. This compound | 79560-19-3 [chemicalbook.com]

Spectroscopic Analysis of 4-(3,4-Dichlorophenyl)-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offering a detailed look at the vibrational properties of this molecule. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, analysis, and quality control of related chemical entities.

Introduction

This compound is a tetralone derivative characterized by a dichlorinated phenyl group. Its molecular structure gives rise to a unique vibrational spectrum that is instrumental in its identification and characterization. Both FTIR and Raman spectroscopy are powerful non-destructive techniques that provide complementary information about the molecular vibrations and are therefore essential tools for structural elucidation and purity assessment. Publicly available spectral data for this compound can be found on SpectraBase.[1]

Experimental Protocols

The following sections describe standardized experimental protocols for obtaining FTIR and Raman spectra of solid samples like this compound.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid powders and films.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

A single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of the this compound powder directly onto the diamond crystal of the ATR accessory.

-

Sample Analysis: Apply uniform pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a spectral range of 4000-400 cm⁻¹. A typical measurement would involve co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and aromatic systems.

Instrumentation:

-

A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

A laser excitation source, typically at 785 nm, to minimize fluorescence.

-

A microscope for precise sample targeting.

Procedure:

-

Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a Stokes shift range of approximately 200-3200 cm⁻¹.

-

Use an appropriate laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation. Multiple accumulations may be averaged to improve the spectrum quality.

-

-

Data Processing: The raw spectrum is typically baseline-corrected to remove any fluorescence background and may be normalized for comparison purposes.

Spectroscopic Data and Vibrational Mode Assignments

The following tables summarize the expected vibrational modes for this compound based on its chemical structure.

Disclaimer: The exact peak positions and intensities for FTIR and Raman spectra of this compound are available on SpectraBase. The following tables provide an illustrative assignment of the expected vibrational modes. Researchers should consult the primary data source for precise quantitative information.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (CH₂) |

| ~1680 | Carbonyl (C=O) Stretch |

| ~1600, ~1470 | Aromatic C=C Ring Stretch |

| ~1450 | CH₂ Scissoring |

| ~1280 | C-N Stretch (if applicable as an intermediate) |

| ~1130 | C-O Stretch |

| ~820 | C-Cl Stretch |

| Below 800 | Aromatic C-H Out-of-Plane Bending |

Raman Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2930 | Aliphatic C-H Stretch (CH₂) |

| ~1680 | Carbonyl (C=O) Stretch |

| ~1600 | Aromatic Ring Breathing Mode |

| ~1380 | CH₂ Wagging |

| ~1030 | Aromatic Ring In-Plane Bending |

| ~820 | C-Cl Stretch |

| ~680 | Aromatic Ring Puckering |

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the spectroscopic techniques and data analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship between Techniques and Data.

References

An In-depth Technical Guide to the Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[1][2][3] The efficiency of the synthesis, crystallization, and purification of this intermediate is highly dependent on its solubility in various organic solvents. Understanding the solubility profile is therefore critical for process optimization, yield improvement, and ensuring the purity of the final active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of the solubility of this compound in several common organic solvents, details the experimental methodology for solubility determination, and illustrates relevant chemical and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents across various temperatures. A key study measured the mole fraction solubility in methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) at temperatures from 278.15 K to 323.15 K.[4]

Overall, the solubility of this compound in the studied solvents increases with a rise in temperature.[4] The solubility was found to be highest in THF, followed by toluene, DMF, and acetone. The compound exhibits lower solubility in alcohols, with the lowest solubility observed in methanol.[4][5]

While the precise quantitative data from the definitive study by Li et al. (2007) is not publicly available in the searched resources, the established trend is presented below. For process development, it is recommended to consult the primary literature or perform experimental verification to obtain exact solubility values at specific temperatures.

Table 1: Relative Solubility of this compound in Various Organic Solvents

| Solvent | Relative Solubility |

| Tetrahydrofuran (THF) | Very High |

| Toluene | High |

| N,N-Dimethylformamide (DMF) | Medium-High |

| Acetone | Medium |

| 2-Propanol | Low |

| Ethanol | Low |

| Methanol | Very Low |

Experimental Protocols

The determination of solubility for this compound in organic solvents is typically performed using a dynamic or synthetic method, often employing a laser monitoring technique to detect the dissolution point.[4][5] This method is considered faster and more reliable than traditional analytical methods for this purpose.[4]

Protocol: Laser-Assisted Dynamic Solubility Determination

-

Sample Preparation: A known mass of this compound is added to a known mass of the selected organic solvent in a sealed, jacketed glass vessel. The vessel is equipped with a magnetic stirrer for constant agitation.

-

Temperature Control: The temperature of the solution is precisely controlled by circulating fluid from a thermostat through the jacket of the vessel.

-

Heating and Cooling Cycles: The solution is slowly heated at a constant rate (e.g., 0.1 K/min) until all the solid solute dissolves completely, resulting in a transparent solution. The solution is then cooled at the same controlled rate.

-

Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: During the heating phase, the point at which the solution becomes completely clear corresponds to the complete dissolution of the solute. This is detected as a sharp increase in light transmission.

-

Crystallization Point Determination: During the cooling phase, the point at which the first solid particles appear (crystallization) is marked by a sudden drop in light transmission.

-

Equilibrium Temperature: The average of the dissolution temperature (from heating) and the crystallization temperature (from cooling) is taken as the equilibrium saturation temperature for that specific solute-solvent composition.

-

Data Collection: The experiment is repeated with different initial compositions of solute and solvent to determine the solubility across a range of temperatures. The mole fraction of the solute at each equilibrium temperature is then calculated.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

To better illustrate the context and processes related to this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthetic pathway of Sertraline from this compound.

Caption: Experimental workflow for dynamic solubility determination using laser monitoring.

References

- 1. This compound|79560-19-3 [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Central Role of 4-(3,4-Dichlorophenyl)-1-tetralone in the Synthesis of Sertraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-(3,4-Dichlorophenyl)-1-tetralone as a key intermediate in the synthesis of the widely prescribed antidepressant, sertraline (B1200038). Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), possesses a complex stereochemistry, making the synthetic route and the control of chirality paramount for its therapeutic efficacy.[1][2] This document details the primary synthetic transformations involving this compound, presents quantitative data from various synthetic protocols, outlines detailed experimental methodologies, and provides visual representations of the synthetic pathways.

The Core Synthesis: From Tetralone to Sertraline

The fundamental step in the synthesis of sertraline from this compound is the introduction of the N-methylaminopropyl side chain at the C1 position of the tetralone ring. This is typically achieved through a two-step process: formation of a C=N double bond via condensation, followed by reduction to the desired amine. Two primary strategies have been developed, centering on the formation of either an imine (Schiff base) or a nitrone intermediate.

The key transformation involves a condensation reaction of this compound with monomethylamine to form an imine, which is then reduced to yield sertraline.[3] This reaction is a cornerstone of many industrial syntheses of this widely used antidepressant.[1][4] The structure of the tetralone, with its dichlorophenyl group, is crucial for forming the basic framework of the final active pharmaceutical ingredient.[3]

Imine-Mediated Synthesis

The traditional and most widely documented approach involves the condensation of this compound with methylamine (B109427) to form N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, also known as sertraline imine.[5][6][7] This imine is subsequently reduced to a mixture of cis and trans isomers of sertraline, from which the desired (1S, 4S)-cis isomer is isolated.

Early methods utilized catalysts like titanium tetrachloride (TiCl₄) to drive the condensation reaction.[4][6][7] However, due to the corrosive and hazardous nature of TiCl₄, alternative methods have been developed.[4] These include the use of dehydrating agents like molecular sieves or, more efficiently, leveraging the low solubility of the imine product in specific solvents like ethanol (B145695) to drive the reaction equilibrium towards completion.[4][5]

The subsequent reduction of the imine is a critical step that determines the diastereomeric ratio of the final product. Various reducing agents and conditions have been explored to maximize the yield of the desired cis-isomer.[8]

Nitrone-Mediated Synthesis

An alternative and often more stereoselective route involves the condensation of this compound with N-methylhydroxylamine to form a nitrone intermediate, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide.[1][4][9] This nitrone can be isolated as a stable compound.[4] Its subsequent reduction has been shown to provide a higher stereoselectivity towards the desired cis-racemic amine compared to the reduction of the corresponding imine.[4] This improved selectivity simplifies the purification process and increases the overall efficiency of the synthesis.

Quantitative Data Overview

The following tables summarize the quantitative data extracted from various reported synthetic protocols for the conversion of this compound to sertraline intermediates and the final product.

Table 1: Imine Formation from this compound

| Solvent | Methylamine (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Isopropyl Alcohol | 3.4 | 85-100 | 16 | ~92 | 95 | [5] |

| n-Propyl Alcohol | 6.7 | 100 | 12 | ~92 | 95 | [5] |

| Toluene | 4.5 | <15 | - | - | - | [7] |

| Methanol | - | Room Temp | 24 | - | - | [1] |

Table 2: Sertraline Synthesis and Resolution

| Starting Material | Key Intermediate | Resolution Agent | Final Product | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Racemic Tetralone | Racemic Imine | D-(-)-Mandelic Acid | (1S, 4S)-Sertraline | 68 (racemic cis) | 70:30 | [8] |

| Racemic Tetralone | Racemic Nitrone | R-(-)-Mandelic Acid | (1S, 4S)-Sertraline Mandelate (B1228975) | 41 | Stereoselective | [4] |

| Racemic Tetralone | Racemic Imine | Mandelic Acid | (1S-cis)-Sertraline Mandelate | 36 (from tetralone) | - | [5] |

| Racemic Tetralone | Racemic Imine | D-(-)-Mandelic Acid | (1S, 4S)-Sertraline | - | 80:20 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of sertraline from this compound.

Protocol 1: Imine Formation in Isopropyl Alcohol

-

Reaction Setup: A pressure-rated vessel is charged with 165 g (1 mol equiv) of this compound and 700 mL of isopropyl alcohol.[5]

-

Addition of Reagent: The mixture is cooled to a temperature between -5 and -10°C.[5] 60.2 g (3.4 mol equiv) of monomethylamine is then added.[5]

-

Reaction: The vessel is sealed and the mixture is heated to 85-100°C for 16 hours.[5] A conversion rate of approximately 95% to the imine is typically observed.[5]

-

Isolation: The reaction mixture is cooled to -15°C and maintained at this temperature for 24 hours to facilitate crystallization.[5]

-

Purification: The product is isolated by filtration, yielding approximately 92% of the imine with a purity of 95%.[5]

Protocol 2: Nitrone Formation and Reduction

-

Nitrone Formation: this compound is condensed with N-methylhydroxylamine to yield the nitrone intermediate.[4] The reaction results in a mixture of E/Z isomers, with the thermodynamically more stable Z isomer being isolated.[4]

-

Reduction: The isolated nitrone is reduced to a mixture of cis- and trans-sertraline. This reduction is reported to be highly stereoselective towards the cis isomer.[4]

-

Resolution: The resulting racemic cis-amine is dissolved in ethanol.[4] R-(-)-mandelic acid (30 mmol) is added to the solution.[4]

-

Crystallization and Isolation: The mandelate salt of (1S, 4S)-sertraline crystallizes from the solution. The suspension is stirred for 6 hours at 25°C, filtered, and washed with ethanol to yield (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (R)-mandelate with a yield of 41%.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes from this compound to sertraline.

Caption: Imine-mediated synthesis pathway to sertraline.

Caption: Nitrone-mediated synthesis pathway to sertraline.

Conclusion

This compound is an indispensable precursor in the industrial synthesis of sertraline. The conversion of this tetralone to either an imine or a nitrone intermediate, followed by reduction and resolution, constitutes the core of the synthetic strategy. While the imine route is traditional, the nitrone pathway offers advantages in terms of stereoselectivity. The choice of reaction conditions, particularly the solvent and catalyst, plays a crucial role in optimizing the yield and purity of the intermediates and the final active pharmaceutical ingredient. Ongoing research focuses on developing more efficient, safer, and environmentally benign synthetic methodologies, further underscoring the central importance of this compound in the production of this vital medication.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound|79560-19-3 [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datapdf.com [datapdf.com]

- 6. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

- 7. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 8. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

- 9. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

The Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone: A Historical and Technical Overview

An in-depth guide for researchers and drug development professionals on the discovery, history, and synthesis of a key pharmaceutical intermediate.

Introduction

4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as the principal precursor in the multi-step synthesis of Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] The discovery and subsequent optimization of its synthesis have been driven by the commercial importance of Sertraline. This technical guide provides a comprehensive overview of the historical development of its synthesis, detailed experimental protocols for key methodologies, and quantitative data to support process optimization.

Historical Context and Discovery

The development of this compound is intrinsically linked to the discovery and commercialization of Sertraline (marketed as Zoloft®). Early synthetic routes to 4-aryl-tetralones were often complex and inefficient, involving multiple distinct chemical transformations.[1] A previously established five-step method for preparing 4-aryl tetralones involved the reaction of benzoyl chloride with an aromatic hydrocarbon, followed by a Stobbe condensation, decarboxylation, hydrogenation, and finally cyclization.[2]

A significant advancement in the synthesis of this compound was the development of a more direct, one-pot synthesis. This streamlined approach, detailed in the subsequent sections, represented a major improvement in efficiency and has been a focus of ongoing process optimization studies.[1] The evolution of its synthesis reflects a common trend in pharmaceutical chemistry: the refinement of synthetic routes to reduce costs, improve yield and purity, and minimize environmental impact.

Core Synthesis Methodologies

The primary methods for synthesizing this compound are the historical multi-step sequence involving a Friedel-Crafts cyclization of a carboxylic acid and a more modern, efficient one-pot reaction of α-naphthol.

One-Pot Synthesis from α-Naphthol

This method provides a more direct and efficient route to this compound. It involves the reaction of α-naphthol with an excess of orthodichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Historical Multi-Step Synthesis via Intramolecular Friedel-Crafts Acylation

The earlier, more conventional synthesis of 4-aryl-1-tetralones involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. This method, while effective, is a multi-step process that begins with the formation of the requisite 4-arylbutyric acid.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative one-pot synthesis protocol.

| Parameter | Value | Reference |

| Starting Materials | ||

| α-Naphthol | 1 mole equivalent | [2] |

| Orthodichlorobenzene | 2 to 5 molar equivalents | [2] |

| Anhydrous Aluminum Chloride | 2.1 molar equivalents | [2] |

| Reaction Conditions | ||

| Temperature | 50-70°C | [2] |

| Reaction Time | 3 hours | [2] |

| Product Characteristics | ||

| Yield | 61% | [2] |

| Melting Point | 104-108°C | [1][2] |

| Purity (by GC) | >98.0% | [1] |

| Purity (after recrystallization) | >99.5% | [2] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from α-Naphthol

Materials:

-

α-Naphthol (144.2 g, 1 mole)

-

Orthodichlorobenzene (500 ml)

-

Anhydrous aluminum chloride (280 g, 2.1 moles)

-

Water

-

Di-isopropyl ether

-

Methyl ethyl ketone

-

Methanol

-

Discoloring charcoal

Procedure:

-

In a 1-liter reactor equipped with a rotary anchor agitation device, place 144.2 g (1 mole) of α-naphthol and 500 ml of orthodichlorobenzene.[2]

-

Over 20 minutes, add 280 g (2.1 moles) of anhydrous aluminum chloride in portions. The temperature will rise from approximately 20°C to 50°C.[2]

-

Heat the reaction mixture to 65°C for 3 hours.[2]

-

Cool the mixture and hydrolyze it at a temperature below 40°C with 1 liter of water.[2]

-

Add 700 ml of di-isopropyl ether and decant the mixture to separate the upper organic phase.[2]

-

Maintain the organic phase at -5° to -10°C for 4 hours to precipitate the product.[2]

-

Separate the precipitate and dry to obtain the crude product.

-

For purification, take up the crude product (approximately 300 g) with 400 ml of methyl ethyl ketone and 2 g of discoloring charcoal at 60°C.[2]

-

Filter the solution and dilute it with 250 ml of methanol.[2]

-

Cool the solution to 0°C for 4 hours to crystallize the pure product.[2]

-

Separate the light beige solid by filtration and dry to obtain 177.8 g of this compound (Yield: 61%).[2]

Visualizing the Synthesis and its Significance

The following diagrams illustrate the one-pot synthesis of this compound and its subsequent conversion to Sertraline, highlighting its central role in the production of this important pharmaceutical.

Conclusion

The synthesis of this compound is a prime example of process optimization in pharmaceutical manufacturing. The shift from a lengthy, multi-step process to a more efficient one-pot synthesis has been a significant development. This guide provides the essential historical context, detailed protocols, and quantitative data to aid researchers and professionals in understanding and potentially further refining the synthesis of this vital pharmaceutical intermediate. The provided diagrams offer a clear visual representation of the synthesis workflow and its critical role in the production of Sertraline.

References

4-(3,4-Dichlorophenyl)-1-tetralone molecular weight and formula

This guide provides core technical information regarding the chemical compound 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of Sertraline[1][2].

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for researchers and scientists in drug development and chemical synthesis.

| Property | Value |

| Molecular Formula | C16H12Cl2O[1][3][4][5][6] |

| Molecular Weight | 291.17 g/mol [1][3][4][5][6] |

| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one[4][7] |

| Synonyms | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[4] |

| CAS Number | 79560-19-3[1][2][3][7] |

Experimental Data and Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this immediate guide. However, it is a well-documented compound. Its synthesis is a critical step in the production of the antidepressant Sertraline[2]. The process generally involves a condensation reaction with monomethylamine to form an imine intermediate, which is then reduced[2]. Modern synthetic methods, such as direct Friedel-Crafts reactions, are being explored to improve the efficiency of its production[2].

Logical Relationships and Workflows

The following diagram illustrates the logical position of this compound within the broader context of Sertraline synthesis.

References

- 1. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]

- 2. This compound|79560-19-3 [benchchem.com]

- 3. This compound | 79560-19-3 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 79560-19-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 7. This compound | 79560-19-3 [sigmaaldrich.com]

In-Depth Technical Guide: Safety and Handling of 4-(3,4-Dichlorophenyl)-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of the antidepressant medication Sertraline (B1200038).[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Chemical Name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | [2] |

| CAS Number | 79560-19-3 | [1] |

| Molecular Formula | C₁₆H₁₂Cl₂O | [3] |

| Molecular Weight | 291.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 104-108 °C | [1] |

| Solubility | Soluble in acetone, chloroform, and methanol. | [1] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |

Hazard Identification and Toxicology

While some safety data sheets classify this compound as not a hazardous substance or mixture, others indicate potential hazards.[5] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.

GHS Hazard Statements (where indicated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Quantitative Toxicological Data:

| Test | Species | Result | Duration | Source |

| EC50 | Aquatic crustacea | > 0.059 mg/L | 48 h | [6] |

Due to the lack of comprehensive toxicological data, it is recommended to handle this compound as potentially hazardous.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound is essential to minimize exposure risk.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. For larger quantities or where splashing is possible, consider a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills or if you are unsure, contact your institution's environmental health and safety department.

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

-

Cleanup:

-

For liquid spills, once absorbed, carefully scoop the material into a designated hazardous waste container.

-

For solid spills, carefully sweep the material into a dustpan and transfer to a hazardous waste container.

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.

-

Collect all cleaning materials in the hazardous waste container.

-

-

Waste Disposal: Seal and label the hazardous waste container for disposal according to your institution's guidelines.

-

Restock: Replenish any used items in the spill kit.

Waste Disposal

All waste containing this compound, including contaminated labware and cleaning materials, should be disposed of as hazardous chemical waste.[7] Follow your institution's and local regulations for the disposal of chlorinated organic compounds. Containers should be clearly labeled.

Application in Synthesis: The Path to Sertraline

The primary application of this compound is as a key precursor in the synthesis of Sertraline.[1] The general synthetic route involves a reductive amination reaction.

Experimental Example: Synthesis of Sertraline Imine Intermediate

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

In a pressure-rated vessel, combine this compound with a suitable solvent such as ethanol or isopropyl alcohol.[8]

-

Cool the mixture to approximately -5°C.[8]

-

Carefully add monomethylamine to the reaction mixture.[8]

-

Seal the vessel and heat to 85-100°C for several hours, monitoring the reaction progress.[8]

-

Upon completion, cool the mixture to -15°C to facilitate the precipitation of the imine product.[8]

-

Isolate the product by filtration and wash with a cold solvent.[8]

The resulting imine is then subjected to a reduction step, commonly using catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), to yield Sertraline.[6]

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from strong oxidizing agents.[8] The compound is generally stable under normal storage conditions.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

- 1. This compound|79560-19-3 [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. GSRS [precision.fda.gov]

- 4. Toxicity studies on dichlorophenyl benzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 6. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 8. datapdf.com [datapdf.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of the antidepressant sertraline (B1200038), utilizing the key intermediate 4-(3,4-Dichlorophenyl)-1-tetralone. The methodologies outlined are based on established and improved industrial synthesis routes, focusing on efficiency, stereoselectivity, and safety.

Overview of the Synthetic Pathway

The synthesis of sertraline from this compound is a multi-step process that hinges on the formation of an imine or a related intermediate, followed by a diastereoselective reduction to yield the desired cis-isomer. Subsequent resolution of the racemic mixture provides the enantiomerically pure (1S,4S)-sertraline. This key intermediate, this compound, serves as the foundational scaffold for constructing the final active pharmaceutical ingredient (API).[1][2]

The general synthetic workflow is depicted below:

Figure 1: General workflow for the synthesis of Sertraline HCl.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of sertraline.

Protocol 1: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Imine Intermediate)

The condensation of this compound with methylamine is a critical step. Several methods have been developed to drive this reaction to completion, with variations in catalysts and solvents.

Method A: Titanium Tetrachloride Catalysis

This traditional method utilizes a strong Lewis acid to promote the condensation.

-

Materials:

-

This compound

-

Toluene

-

Monomethylamine

-

Titanium tetrachloride

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in toluene.

-

Cool the mixture to -10°C under a nitrogen atmosphere.

-

Add monomethylamine (4.5 eq) and stir for 10 minutes.

-

Add titanium tetrachloride (0.56 eq) dropwise, ensuring the temperature remains below 15°C.[1]

-

Allow the reaction to proceed to completion, monitored by an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, the reaction mixture can be worked up or used directly in the subsequent reduction step.

-

Method B: Molecular Sieves as Dehydrating Agent

This method offers an alternative to the corrosive titanium tetrachloride by using molecular sieves to remove the water formed during the reaction.

-

Materials:

-

This compound

-

Monomethylamine

-

3 Angstrom molecular sieves

-

An appropriate solvent (e.g., toluene)

-

-

Procedure:

-

Combine this compound and monomethylamine in a suitable solvent.

-

Add 3 Angstrom molecular sieves to the mixture.[3]

-

The molecular sieves will adsorb the water generated, driving the equilibrium towards the formation of the imine.[3]

-

Monitor the reaction for completion.

-

The molecular sieves can be removed by filtration.

-

Method C: Solvent-Driven Precipitation

A greener approach involves using a solvent in which the imine product has low solubility, thus driving the reaction forward by precipitation.

-

Materials:

-

This compound

-

Ethanol (or other suitable alcohol like isopropanol (B130326) or n-propanol)

-

Monomethylamine

-

-

Procedure:

-

Combine this compound (1.0 eq) with ethanol.

-

Cool the mixture to approximately -5°C to -10°C.

-

Add monomethylamine (3.4-6.7 eq).

-

Heat the mixture to 85-100°C in a pressure-rated vessel for 12-16 hours.[4]

-

Cool the mixture to -15°C to allow for crystallization of the imine product.[4]

-

Isolate the product by filtration. This method can yield the imine in approximately 92% with 95% purity.[4]

-

Protocol 2: Reduction of the Imine Intermediate to Racemic Sertraline

The reduction of the imine is a crucial step that determines the diastereomeric ratio (cis/trans) of the resulting sertraline. Catalytic hydrogenation is commonly employed to favor the formation of the desired cis-isomer.

-

Materials:

-

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

-

Ethanol

-

Hydrogenation catalyst (e.g., Pd/CaCO₃ or Pd/C)

-

Hydrogen gas

-

-

Procedure:

-

Suspend the imine intermediate in ethanol.

-

Add the hydrogenation catalyst (e.g., 1% w/w Pd/CaCO₃ relative to the tetralone).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 20-60 psig).

-

Maintain the reaction at a suitable temperature (e.g., room temperature to 70°C) until hydrogen uptake ceases.[5]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The resulting solution contains a mixture of cis and trans sertraline isomers.

-

Protocol 3: Resolution of Racemic cis-Sertraline

The separation of the desired (1S,4S)-enantiomer from the racemic mixture is achieved by diastereomeric salt formation with a chiral resolving agent, typically D-(-)-mandelic acid.

-

Materials:

-

Solution of racemic cis/trans-sertraline in ethanol

-

D-(-)-mandelic acid

-

-

Procedure:

-

To the ethanolic solution of racemic sertraline, add D-(-)-mandelic acid (approximately 0.9 eq).

-

Heat the mixture to reflux.

-

Slowly cool the mixture to approximately -10°C to selectively crystallize the (1S,4S)-sertraline mandelate (B1228975) salt.

-

Isolate the salt by filtration and wash with chilled ethanol.

-

The resulting mandelate salt can be converted to the free base and then to sertraline hydrochloride.

-

Data Presentation

The following tables summarize quantitative data for the key reaction steps, allowing for easy comparison of different methodologies.

Table 1: Comparison of Imine Formation Methods

| Method | Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| A | Titanium tetrachloride | Toluene | <15 | - | - | - |

| B | 3Å Molecular Sieves | Toluene | - | - | - | - |

| C | None (Precipitation) | Isopropyl Alcohol | 85-100 | 16 | ~92 | ~95 |

| C | None (Precipitation) | n-Propyl Alcohol | 100 | 12 | ~92 | ~95 |

Table 2: Comparison of Imine Reduction Methods

| Catalyst | Solvent | Hydrogen Pressure (psig) | Temperature (°C) | cis:trans Ratio |

| Pd/C | - | 20-100 | 20-100 | 3:1 |

| Pd/CaCO₃ | Ethanol | - | - | 20:1 |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key decision points in the synthesis of sertraline.

References

- 1. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 2. This compound|79560-19-3 [benchchem.com]

- 3. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 4. datapdf.com [datapdf.com]

- 5. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

Application Note: Purity Assessment of 4-(3,4-Dichlorophenyl)-1-tetralone by HPLC and GC

Abstract

This application note details the analytical methods for determining the purity of 4-(3,4-Dichlorophenyl)-1-tetralone, a critical intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for this purpose.[1][2][4][5][6] This document provides exemplary protocols for both HPLC and GC methods, suitable for quality control and research environments. While specific, validated methods are often proprietary, the protocols herein are based on established principles for the analysis of pharmaceutical intermediates and provide a robust starting point for method development and validation.

Introduction

This compound is a key building block in the manufacturing of Sertraline.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities in the starting material can carry through the synthetic process or lead to the formation of undesirable side products, potentially affecting the impurity profile of the final drug product. Therefore, reliable and accurate analytical methods are essential for the purity assessment of this compound. Both HPLC and GC are powerful separation techniques capable of resolving the main component from its potential impurities.

Data Presentation

The purity of commercially available this compound is typically high, as indicated by various suppliers. The following table summarizes the generally accepted purity specifications for this compound.

| Parameter | Specification | Analytical Method | Reference |

| Purity | >98.0% | GC | [2][3][4] |

| Purity | ≥98% | HPLC | [6] |

| Appearance | White to Almost white powder to crystal | Visual | [2] |

| Solubility | Soluble in Dichloromethane, Acetone, Chloroform, Methanol | Wet Chemistry | [2] |

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These methods are based on common practices for similar compounds and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard and sample

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

3. Sample Preparation

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

4. Analysis

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Protocol

This protocol outlines a GC method for the purity determination of this compound.

1. Instrumentation and Materials

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 100% dimethylpolysiloxane)[5]

-

Hydrogen (carrier gas)

-

Nitrogen (makeup gas)

-

Air (for FID)

-

Acetone (GC grade)

-

This compound reference standard and sample

-

Volumetric flasks, pipettes, and syringes

2. Chromatographic Conditions

| Parameter | Condition |

| Column | 100% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film |

| Carrier Gas | Hydrogen at 1.5 mL/min (constant flow)[5] |

| Inlet Temperature | 270 °C[5] |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |

| Detector | FID |

| Detector Temperature | 300 °C |

3. Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.

-

Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.

4. Analysis

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity of the sample using the area percent method.

Mandatory Visualization

Caption: Workflow for the purity assessment of this compound.

Caption: Relationship between analytical techniques and purity assessment.

References

- 1. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]

- 2. This compound|79560-19-3 [benchchem.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 79560-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. dea.gov [dea.gov]

- 6. calpaclab.com [calpaclab.com]

Application Notes and Protocols for Condensation Reactions with Monomethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condensation reactions involving monomethylamine are fundamental transformations in organic synthesis, leading to the formation of N-methylated compounds that are pivotal in medicinal chemistry and drug development. The incorporation of a methyl group onto a nitrogen atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. N-methylation can improve metabolic stability by hindering enzymatic degradation, increase membrane permeability and oral bioavailability by reducing hydrogen bonding capacity, and modulate binding affinity to biological targets through conformational effects.[1][2][3][4][5][6][7][8] This document provides detailed experimental protocols for three key condensation reactions with monomethylamine: Schiff base formation, reductive amination, and amide synthesis.

Key Applications in Drug Discovery

The N-methyl moiety is a common feature in many approved drugs and clinical candidates.[9][10] Its strategic introduction is a widely used tactic to optimize lead compounds. For instance, N-methylation of peptides can enhance their stability against proteases, a critical factor for their therapeutic application.[1][4] In small molecule drug discovery, the "magic methyl" effect, where the addition of a methyl group drastically improves a compound's properties, is a well-documented phenomenon.[5]

Data Presentation: A Comparative Overview of N-Methylation Strategies

The choice of condensation reaction depends on the starting material and the desired final product. The following tables summarize typical reaction conditions and yields for the synthesis of N-methylated compounds from various substrates.

Table 1: Reductive Amination of Aldehydes and Ketones with Monomethylamine [2][11][12]

| Carbonyl Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH₄ | Methanol (B129727) | 25 | 2 | 95 |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 4 | 92 |

| Cyclohexanone | NaBH₃CN | Methanol | 25 | 6 | 88 |

| Acetophenone | H₂/Pd-C | Ethanol | 50 | 8 | 85 |

| 2-Naphthaldehyde | Me₂SiHCl | Acetonitrile | 25 | 8 | 99 |

Table 2: Amide Bond Formation with Monomethylamine [13]

| Carboxylic Acid Derivative | Coupling Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Schotten-Baumann | NaOH | Water/DCM | 0-25 | 1 | >95 |

| Acetic anhydride | Direct reaction | None | Neat | 25 | 0.5 | 90 |

| Benzoic acid | HATU/DIPEA | DIPEA | DMF | 25 | 2 | 88 |